molecular formula C20H38O3 B1670081 Decanoic anhydride CAS No. 2082-76-0

Decanoic anhydride

Cat. No.: B1670081
CAS No.: 2082-76-0
M. Wt: 326.5 g/mol
InChI Key: HTWWKYKIBSHDPC-UHFFFAOYSA-N
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Description

{20})H({38})O(_{3}). It is derived from decanoic acid and is commonly used in organic synthesis due to its acylation properties. This compound is a fatty acid derivative and is known for its ability to introduce decanoyl groups to target molecules .

Mechanism of Action

Target of Action

Decanoic anhydride, also known as Capric anhydride , is a biochemical reagent that interacts with various biological materials and organic compounds It’s known that anhydrides in general are highly reactive to nucleophilic attack .

Mode of Action

This compound, like other anhydrides, undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl and displacing the leaving group . The reaction of an anhydride with an amine, for example, forms an amide through this mechanism .

Biochemical Pathways

Anhydrides are known to participate in various biochemical reactions, including the synthesis of carboxylic acids, esters, and amides . For instance, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Pharmacokinetics

Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution in the body.

Result of Action

It’s known that the products of anhydride reactions, such as carboxylic acids, esters, and amides, play various roles in biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction rate of anhydrides can be affected by the presence of nucleophiles and the pH of the environment . Additionally, the physical properties of this compound, such as its melting point and boiling point , can be influenced by temperature and pressure.

Biochemical Analysis

Biochemical Properties

Decanoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the synthesis of 2-deoxy-2-p-methoxybenzylimideneaminio-1,3,4,6-tetra-O-decanoyl-D-glucopyranose . The interaction of this compound with these biomolecules typically involves acylation reactions, where the anhydride group reacts with nucleophilic groups on the biomolecules, leading to the formation of ester or amide bonds.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, decanoic acid, a related compound, has been shown to inhibit androgen secretion in a letrozole-induced polycystic ovary syndrome model . This suggests that this compound may have similar effects on cellular signaling and gene expression pathways, potentially impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity as an anhydride. It undergoes nucleophilic acyl substitution reactions, where the anhydride group reacts with nucleophiles such as water, alcohols, or amines . This reaction leads to the formation of carboxylic acids, esters, or amides, respectively. The mechanism involves the removal of the leaving group from the anhydride and the formation of a new acyl compound. These reactions are crucial for the biochemical applications of this compound in organic synthesis and modification of biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can hydrolyze to form decanoic acid in the presence of moisture . Long-term studies on the effects of this compound on cellular function have shown that its stability and degradation can influence the outcomes of biochemical experiments. For instance, the hydrolysis of this compound can lead to changes in the concentration of active compounds, affecting the results of in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that medium-chain fatty acids like decanoic acid can have neuroprotective effects at certain dosages . High doses of this compound may lead to toxic or adverse effects. For example, in a study on the neuroprotective effects of decanoic acid, it was found that specific dosages could attenuate neurodegeneration and improve behavior in animal models . These findings suggest that the dosage of this compound is critical in determining its effects on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It can be hydrolyzed to form decanoic acid, which is then metabolized through β-oxidation to produce energy . The enzymes involved in these pathways include acyl-CoA synthetase, which activates decanoic acid for subsequent β-oxidation. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its solubility in organic solvents like chloroform suggests that it can be efficiently transported within lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, decanoic acid, a related compound, has been shown to localize within mitochondrial membranes, where it can influence mitochondrial function and energy production . Similar localization patterns may be observed for this compound, affecting its biochemical interactions and effects within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoic anhydride can be synthesized through the reaction of decanoic acid with acetic anhydride or by the dehydration of decanoic acid using a dehydrating agent such as phosphorus pentoxide. Another method involves the reaction of decanoic acid with thionyl chloride to form decanoyl chloride, which is then reacted with decanoic acid to produce this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of decanoic acid with acetic anhydride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Decanoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), base (e.g., sodium hydroxide, pyridine).

    Aminolysis: Amines (e.g., ammonia, primary or secondary amines).

    Reduction: Lithium aluminum hydride, anhydrous conditions

Major Products:

    Hydrolysis: Decanoic acid.

    Alcoholysis: Decanoate esters.

    Aminolysis: Decanoamides.

    Reduction: Decanol

Comparison with Similar Compounds

Decanoic anhydride can be compared with other similar acid anhydrides such as:

  • Acetic anhydride
  • Propionic anhydride
  • Butyric anhydride
  • Valeric anhydride
  • Hexanoic anhydride
  • Stearic anhydride
  • Palmitic anhydride

Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and makes it suitable for modifying polymers and surfaces to enhance water resistance and flexibility. Its applications in producing biodegradable surfactants and lubricants also highlight its environmental benefits .

Properties

IUPAC Name

decanoyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWWKYKIBSHDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174935
Record name Decanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-76-0
Record name Decanoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does decanoic anhydride influence the formation of vesicles in crowded environments?

A1: Research indicates that the presence of crowding agents like polyethylene glycol (PEG) can significantly impact the behavior of this compound during vesicle formation. Specifically, PEG appears to promote the formation of monodisperse vesicles from long-chain fatty acids like those derived from this compound hydrolysis. This is likely due to PEG creating more hydrophobic regions, enhancing the solubilization of unreacted anhydride into the forming vesicles []. Interestingly, this effect is chain-length dependent, with shorter-chain fatty acid anhydrides experiencing inhibited vesicle formation in the presence of PEG [].

Q2: Are there any analytical techniques commonly used to characterize and quantify this compound?

A4: Gas Chromatography coupled with Mass Spectroscopy (GC-MS) is a widely employed technique for identifying and quantifying this compound in complex mixtures []. This method separates different components based on their volatility and then identifies them based on their mass-to-charge ratios. This technique provides information about the purity and composition of samples containing this compound.

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